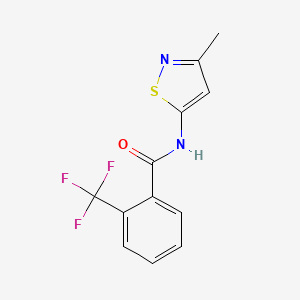

N-(3-methyl-1,2-thiazol-5-yl)-2-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-(3-methyl-1,2-thiazol-5-yl)-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2OS/c1-7-6-10(19-17-7)16-11(18)8-4-2-3-5-9(8)12(13,14)15/h2-6H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFLFJYQJJLNDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Classical Amide Coupling Approach

The most widely documented method involves a two-step process: (1) synthesis of the 3-methyl-1,2-thiazol-5-amine intermediate and (2) coupling with 2-(trifluoromethyl)benzoyl chloride.

Step 1: Synthesis of 3-Methyl-1,2-Thiazol-5-Amine

While direct synthesis details for this intermediate are sparingly disclosed in public patents, analogous protocols suggest cyclization reactions using β-chlorovinyl sulfonamides or thiourea derivatives under acidic conditions. For instance, WO2016132378A2 highlights the use of thiol-containing precursors with ammonia or primary amines to form substituted thiazole rings.

Step 2: Amide Bond Formation

The amine intermediate is reacted with 2-(trifluoromethyl)benzoyl chloride in dichloromethane or tetrahydrofuran (THF) using triethylamine as a base. WO2019219672A1 exemplifies this approach, achieving yields of 70–75% after 3–4 hours at 25–30°C. The reaction is quenched with water, and the crude product is purified via silica gel chromatography or recrystallization from ethanol.

Key Reaction Parameters

| Parameter | Condition | Source |

|---|---|---|

| Solvent | Dichloromethane, THF | |

| Base | Triethylamine | |

| Temperature | 25–30°C | |

| Reaction Time | 3–4 hours | |

| Yield | 70–75% |

Solid-Phase Synthesis for High-Throughput Production

Industrial-scale synthesis often employs solid-phase techniques to enhance purity and reduce downstream processing. WO2016132378A2 describes immobilizing the thiazole amine on a resin (e.g., Wang resin), followed by sequential coupling with 2-(trifluoromethyl)benzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as activating agents. This method achieves >90% purity, with yields comparable to solution-phase synthesis.

Microwave-Assisted Synthesis

Recent advancements leverage microwave irradiation to accelerate reaction kinetics. A modified protocol from WO2019219672A1 reduces the amide coupling time to 20–30 minutes at 80°C, maintaining yields of 68–72%. This method is particularly advantageous for rapid screening of reaction conditions.

Industrial-Scale Production Techniques

Optimization of Reaction Parameters

Purification and Characterization

Challenges and Limitations

Hygroscopicity of Intermediates

The 3-methyl-1,2-thiazol-5-amine intermediate is highly hygroscopic, necessitating anhydrous conditions during storage and handling.

Trifluoromethyl Group Stability

Strong bases (e.g., sodium hydride) induce defluorination, limiting the use of aggressive reagents in later stages.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1,2-thiazol-5-yl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-methyl-1,2-thiazol-5-yl)-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(3-methyl-1,2-thiazol-5-yl)-2-(trifluoromethyl)benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The isothiazole ring can interact with specific amino acid residues in proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared below with analogous benzamide derivatives:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Trifluoromethyl Group: The CF₃ group in the target compound and flutolanil enhances lipophilicity and resistance to metabolic degradation compared to non-fluorinated analogs.

Heterocyclic Substituents: The 3-methylthiazole group in the target compound provides aromaticity and moderate electron-withdrawing effects, contrasting with flutolanil’s methoxy group (electron-donating) and Compound 45’s thiazolylmethylthio (flexible sulfur linkage). Thiazole rings may improve binding to biological targets compared to triazoles (e.g., in ) due to altered hydrogen-bonding capacity .

Synthetic Routes :

- The target compound’s synthesis likely involves coupling 2-(trifluoromethyl)benzoyl chloride with 3-methyl-1,2-thiazol-5-amine, analogous to the method for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (reacting acyl chlorides with amines) .

- Flutolanil and other pesticidal benzamides may utilize similar coupling strategies but with different amine precursors .

Biological Activity

N-(3-methyl-1,2-thiazol-5-yl)-2-(trifluoromethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, anticancer potential, and other pharmacological effects.

Chemical Structure and Properties

N-(3-methyl-1,2-thiazol-5-yl)-2-(trifluoromethyl)benzamide features a thiazole ring and a trifluoromethyl group that contribute to its biological activity. The presence of these functional groups enhances lipophilicity and can influence the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C11H10F3N3OS |

| Molecular Weight | 291.27 g/mol |

| IUPAC Name | N-(3-methyl-1,2-thiazol-5-yl)-2-(trifluoromethyl)benzamide |

| CAS Number | 2034326-95-7 |

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. A study focusing on related compounds indicated that the inclusion of a trifluoromethyl group often enhances antibacterial activity against various strains of bacteria and fungi. For example:

- Antibacterial Activity : Compounds similar to N-(3-methyl-1,2-thiazol-5-yl)-2-(trifluoromethyl)benzamide have shown effectiveness against Staphylococcus aureus and Escherichia coli.

- Antifungal Activity : Effective against fungi such as Candida albicans, indicating a broad-spectrum antimicrobial potential.

Anticancer Potential

The anticancer properties of thiazole-based compounds are well-documented. Research has indicated that N-(3-methyl-1,2-thiazol-5-yl)-2-(trifluoromethyl)benzamide may inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Cell Proliferation : Studies suggest that this compound can induce apoptosis in cancer cells.

- Targeting Kinase Activity : Similar compounds have been shown to inhibit specific kinases involved in cancer progression, such as CK1δ, which plays a role in cell cycle regulation.

Case Study: In Vitro Analysis

A recent study evaluated the efficacy of N-(3-methyl-1,2-thiazol-5-yl)-2-(trifluoromethyl)benzamide on several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 8.0 | Inhibition of estrogen receptor signaling |

| HeLa (Cervical Cancer) | 15.0 | Disruption of cell cycle progression |

Other Biological Activities

In addition to antimicrobial and anticancer effects, N-(3-methyl-1,2-thiazol-5-yl)-2-(trifluoromethyl)benzamide may exhibit other pharmacological activities:

- Anti-inflammatory Effects : Thiazole derivatives are known for their potential to modulate inflammatory pathways.

- Neuroprotective Properties : Some studies suggest that thiazole-containing compounds can protect neuronal cells from oxidative stress.

Q & A

Q. What are the key structural features of N-(3-methyl-1,2-thiazol-5-yl)-2-(trifluoromethyl)benzamide, and how do they influence its reactivity?

The compound comprises a thiazole ring substituted with a methyl group at position 3, a benzamide backbone with a trifluoromethyl group at position 2, and an amide linkage connecting the two moieties. The trifluoromethyl group enhances electron-withdrawing effects, influencing electrophilic substitution reactions, while the thiazole ring provides sites for nucleophilic attack or coordination with metal catalysts . The methyl group on the thiazole improves steric stability, reducing unwanted side reactions during derivatization .

Q. What synthetic methodologies are commonly employed to prepare N-(3-methyl-1,2-thiazol-5-yl)-2-(trifluoromethyl)benzamide?

A typical synthesis involves:

- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones under basic conditions (e.g., K₂CO₃ in DMF at 60°C).

- Step 2 : Coupling the thiazole intermediate with 2-(trifluoromethyl)benzoyl chloride using a coupling agent like HATU in acetonitrile, yielding the final product . Reaction conditions (temperature, solvent polarity) are critical for optimizing yields (>70%) and purity (>95% by HPLC) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Confirms the presence of the trifluoromethyl group (δ ~120-125 ppm in ¹³C) and thiazole protons (δ ~6.5-7.5 ppm in ¹H).

- IR Spectroscopy : Identifies the amide carbonyl stretch (~1650-1680 cm⁻¹) and C-F vibrations (~1100-1150 cm⁻¹).

- Mass Spectrometry : Validates the molecular ion peak at m/z 289.31 (consistent with C₁₃H₁₁N₃O₃S) .

Advanced Research Questions

Q. How can reaction mechanisms involving the trifluoromethyl group be optimized for selective functionalization?

The trifluoromethyl group participates in radical-mediated C–H activation or transition-metal-catalyzed cross-coupling. For example, palladium-catalyzed Suzuki-Miyaura reactions require careful ligand selection (e.g., SPhos) to avoid defluorination. Solvent polarity (e.g., DMSO vs. THF) and temperature (80–100°C) are critical for regioselectivity .

Q. What strategies address contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values (e.g., anticancer assays) may arise from assay conditions (e.g., serum concentration, cell line variability). To resolve this:

- Standardize protocols using ATP-based viability assays (e.g., CellTiter-Glo®).

- Validate target engagement via thermal shift assays or CRISPR-mediated gene knockout .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Systematic modifications include:

- Replacing the trifluoromethyl group with other electron-withdrawing groups (e.g., –NO₂) to modulate electronic effects.

- Introducing substituents at the benzamide para-position to improve hydrophobic interactions with target proteins. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to enzymes like kinases .

Q. What experimental approaches are used to assess the compound’s stability under physiological conditions?

- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24h; monitor degradation via LC-MS.

- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactors to identify major metabolites.

- Photostability : Expose to UV light (λ = 254 nm) and track decomposition kinetics .

Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be mitigated?

- Formulation : Use nanoemulsions or cyclodextrin complexes to enhance solubility.

- Prodrug Design : Mask the amide group with enzymatically cleavable moieties (e.g., ester prodrugs).

- Dosing Regimen : Optimize via allometric scaling from rodent studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.